Product packaging for 8-(Azidomethyl)quinoline(Cat. No.:CAS No. 131052-51-2)

8-(Azidomethyl)quinoline

Cat. No.: B3366033
CAS No.: 131052-51-2
M. Wt: 184.2 g/mol
InChI Key: CSNBVUNMDWVXCJ-UHFFFAOYSA-N
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Description

8-(Azidomethyl)quinoline is a functionalized quinoline derivative of significant interest in synthetic and medicinal chemistry. The azidomethyl group attached to the quinoline core makes this compound a highly valuable building block, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions . This allows researchers to efficiently conjugate the quinoline scaffold with various alkynes to create novel compounds, such as quinoline-coupled 1,2,3-triazoles, for biological screening . The quinoline moiety is a privileged structure in drug discovery, known to confer a wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties . As an intermediate, this compound can be used to generate novel pyrrolidinyl-quinoline chimeras and other derivatives for the development of new antiplasmodial and antimicrobial agents . The compound should be handled by experienced personnel in a laboratory setting. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4 B3366033 8-(Azidomethyl)quinoline CAS No. 131052-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(azidomethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-14-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNBVUNMDWVXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN=[N+]=[N-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313278
Record name 8-(Azidomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-51-2
Record name 8-(Azidomethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131052-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Azidomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 8 Azidomethyl Quinoline and Analogues

Precursor Synthesis Strategies for Quinoline-8-carboxaldehydes and Related Intermediates

The synthesis of 8-(azidomethyl)quinoline often begins with the preparation of key precursors, such as quinoline-8-carboxaldehyde and 8-(hydroxymethyl)quinoline. Quinoline-8-carboxaldehyde is a valuable intermediate that can be synthesized through various methods. cymitquimica.com It is typically a yellow to brown solid soluble in organic solvents like ethanol (B145695) and dichloromethane. cymitquimica.com One common approach involves the oxidation of 8-methylquinoline (B175542). For instance, selenium dioxide in a dioxane/water mixture at reflux can be used to oxidize 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde. nih.gov

Another important precursor is 8-(hydroxymethyl)quinoline. This can be prepared from 8-hydroxyquinoline (B1678124) through a reaction with formaldehyde. ontosight.ai The synthesis of 5-hydroxymethyl-8-hydroxyquinoline from 8-hydroxyquinoline is a known procedure that yields the product in good amounts. researchgate.net Palladium-catalyzed reactions have also been developed for the synthesis of quinoline-8-carboxamides from quinoline-8-carbaldehydes, highlighting the versatility of this aldehyde intermediate. nih.govthieme-connect.com

The following table summarizes some key precursor synthesis strategies:

Table 1: Synthesis of Precursors for this compound
Precursor Starting Material Reagents and Conditions Reference
Quinoline-8-carboxaldehyde 8-Methylquinoline Oxidation (e.g., SeO₂) nih.gov
8-(Hydroxymethyl)quinoline 8-Hydroxyquinoline Formaldehyde ontosight.ai
Quinoline-8-carboxamides Quinoline-8-carbaldehyde Amine, Pd(OAc)₂, Ag₂CO₃, KOAc thieme-connect.com

Installation of the Azidomethyl Moiety via Nucleophilic Substitution Reactions

A crucial step in the synthesis of this compound is the introduction of the azidomethyl group. This is typically achieved through a two-step process involving the halogenation of a methylquinoline precursor followed by a nucleophilic substitution with an azide (B81097) salt.

The initial step involves the halogenation of an 8-methylquinoline derivative to create a more reactive halomethyl intermediate, such as 8-(chloromethyl)quinoline (B3059077) or 8-(bromomethyl)quinoline. The chloromethylation of the 5-position of oxine (8-hydroxyquinoline) can be achieved using hydrochloric acid and formaldehyde. researchgate.net For instance, 5-chloromethyl-8-hydroxyquinoline hydrochloride can be prepared according to literature methods. jmaterenvironsci.com

Various bromination reagents, such as N-bromosuccinimide (NBS) and tribromoisocyanuric acid (TBCA), are also commonly used for the halogenation of quinolines. rsc.orgresearchgate.net The synthesis of 3-Bromo-4,5-dichloro-8-methylquinoline, for example, involves the bromination and subsequent chlorination of 8-methylquinoline. evitachem.com The conditions for these reactions, including the choice of solvent and temperature, are critical for achieving the desired regioselectivity and yield. evitachem.com

Once the halomethyl intermediate is formed, the azide group is introduced via a nucleophilic substitution reaction. Sodium azide (NaN₃) is the most common reagent for this transformation. jmaterenvironsci.commdpi.com The reaction of a chloromethylquinoline derivative with sodium azide in a suitable solvent, such as acetone (B3395972) or dimethylformamide (DMF), leads to the formation of the corresponding azidomethylquinoline. jmaterenvironsci.commdpi.commdpi.com

For example, 5-azidomethyl-8-hydroxyquinoline can be synthesized by reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with sodium azide in refluxing acetone. scispace.com Similarly, 2-(azidomethyl)-5,7-dichloroquinolin-8-yl tert-butyl carbonate is prepared by treating the corresponding iodomethyl intermediate with sodium azide in acetone at reflux. mdpi.com The reaction of 1-chloro-2-(chloromethyl)benzene with sodium azide in DMF is another example of this type of transformation. mdpi.com

The following table details the two-step process for installing the azidomethyl moiety:

Table 2: Synthesis of this compound via Halomethyl Intermediates
Step Starting Material Reagents and Conditions Product Reference
Halogenation 8-Methylquinoline derivative Halogenating agent (e.g., HCl/formaldehyde, NBS, TBCA) 8-(Halomethyl)quinoline derivative researchgate.netresearchgate.netevitachem.com
Azidation 8-(Halomethyl)quinoline derivative Sodium Azide (NaN₃) in a suitable solvent (e.g., acetone, DMF) This compound derivative jmaterenvironsci.commdpi.comscispace.com

Multi-component Reactions and Cascade Methodologies Involving Azido-Quinoline Precursors

Azido-quinoline precursors are valuable building blocks in multi-component reactions (MCRs) and cascade methodologies, which allow for the rapid construction of complex molecular architectures. organic-chemistry.orgrsc.orgwikipedia.org MCRs are convergent reactions where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. organic-chemistry.orgwikipedia.org

Azidomethylquinolines can participate in cascade reactions, which involve a series of intramolecular or intermolecular transformations that occur in a single pot. For instance, a copper-catalyzed multicomponent cascade reaction has been developed for the synthesis of 1,2,3-triazole tethered benzimidazo[1,2-a]quinolines, where 2-(azidomethyl)-1H-benzo[d]imidazole is a key intermediate. rsc.org Another example is the Mn(III)-catalyzed cascade cyclization of o-acyl aromatic azides with isonitriles. colab.ws These reactions often proceed through the formation of highly reactive intermediates that undergo subsequent cyclization and rearrangement steps. nih.govacs.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods. nih.govnih.gov For the synthesis of quinoline (B57606) derivatives, this includes the use of less hazardous solvents, milder reaction conditions, and catalysts that can be easily recovered and reused. nih.gov

While specific green chemistry approaches for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of green chemistry can be applied to the various steps of its synthesis. For instance, the use of water as a solvent, microwave-assisted synthesis, and the development of one-pot procedures are all strategies that align with the goals of green chemistry. nih.govnih.gov The use of nanocatalysts in quinoline synthesis is another promising area that can lead to more sustainable processes. nih.gov The development of metal-free halogenation protocols for quinoline derivatives also represents a step towards greener synthesis. rsc.orgresearchgate.net

Iii. Chemical Reactivity and Derivatization of the Azidomethyl Group

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 8-(Azidomethyl)quinoline Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as one of the most powerful and widely used "click chemistry" reactions for modifying this compound. researchgate.netnih.gov This reaction offers a highly efficient and regioselective method for creating stable 1,2,3-triazole linkages, connecting the quinoline (B57606) scaffold to a wide range of molecular fragments. researchgate.netresearchgate.net The CuAAC is prized for its mild reaction conditions, broad substrate scope, and high yields, making it an invaluable tool in the synthesis of complex molecules. nih.govbeilstein-journals.org

The core of the CuAAC reaction involves the [3+2] cycloaddition between the azido (B1232118) group of this compound and a terminal alkyne, catalyzed by a copper(I) species. nih.gov This process leads exclusively to the formation of 1,4-disubstituted 1,2,3-triazoles, a highly stable heterocyclic ring system. nih.govresearchgate.net The versatility of this reaction is demonstrated by the wide array of alkyne derivatives that can be successfully coupled with this compound. For instance, reactions with phenylacetylene (B144264) and its substituted derivatives proceed efficiently, yielding the corresponding triazole-linked quinolines. acs.org

The scope of the reaction extends to both aromatic and aliphatic alkynes, allowing for the introduction of diverse functionalities. acs.org The reaction is not only limited to simple alkynes; more complex molecular architectures, such as those containing other heterocyclic rings or functional groups, can be readily incorporated. researchgate.net This modularity allows for the systematic construction of libraries of quinoline-triazole hybrids for various screening purposes. researchgate.net The reaction can be performed under various conditions, including in organic solvents like methanol (B129727) or even in water, highlighting its robustness. researchgate.netbeilstein-journals.org

Table 1: Examples of 1,2,3-Triazole Formation via CuAAC with this compound Analogues

Alkyne ReactantCatalyst/ConditionsProductReference
PhenylacetyleneCuI, Ethanol (B145695)/Water1,4-Disubstituted 1,2,3-triazole derivative researchgate.net
Substituted Phenylacetylenes[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Corresponding triazoles acs.org
Terminal AlkynesCopper(II) acetate (B1210297) monohydrate, Methanol1,2,3-Triazole–quinoline derivatives beilstein-journals.org
Terminal Alkynes2,4-diazidoquinoline, DMFMono triazolyl substituted quinolines researchgate.net

A key feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted triazole. nih.govbeilstein-journals.org This high degree of control is a direct consequence of the reaction mechanism, which involves the formation of a copper acetylide intermediate that directs the cycloaddition pathway. nih.govacs.org Theoretical studies, such as those using Density Functional Theory (DFT), have confirmed that the transition state leading to the 1,4-isomer is significantly lower in energy than that for the 1,5-isomer. acs.org

The efficiency and rate of the CuAAC reaction are highly dependent on the choice of ligands and solvents. Ligands play a crucial role in stabilizing the copper(I) oxidation state, preventing disproportionation, and modulating the reactivity of the catalyst. units.it A variety of ligands have been employed, including those based on N-heterocyclic carbenes (NHCs) and phosphines. acs.orgresearchgate.net The use of functionalized NHC-based polynuclear catalysts has demonstrated high activity, allowing for reactions to proceed efficiently under mild, base-free, and even solvent-free conditions. acs.org However, in some cases, an excess of a strongly coordinating ligand can be inhibitory by blocking coordination sites on the copper center. nih.gov

Staudinger Ligation and Other Reduction Pathways of the Azido Group

Beyond cycloaddition reactions, the azido group of this compound can be readily reduced to the corresponding primary amine, 8-(aminomethyl)quinoline. This transformation is a fundamental process in organic synthesis, providing access to a key building block for further derivatization.

The Staudinger ligation is a prominent method for the reduction of azides to amines. nih.gov This reaction involves the treatment of the azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide intermediate. ysu.amnih.gov In the presence of water, this intermediate is hydrolyzed to yield the primary amine and the corresponding phosphine oxide. nih.gov The Staudinger ligation is valued for its mild conditions and high chemoselectivity, making it compatible with a wide range of functional groups. This reaction is considered a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native biochemical processes. nih.gov

Besides the Staudinger reaction, several other methods are available for the reduction of azides. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is a common and effective method. mdpi.comthieme-connect.de Other reducing agents that have been successfully employed for the reduction of azides include zinc powder in the presence of ammonium (B1175870) chloride. researchgate.net

Table 2: Comparison of Reduction Methods for the Azido Group

MethodReagentsKey FeaturesReference
Staudinger LigationTriphenylphosphine, waterMild, chemoselective, bioorthogonal nih.gov
Catalytic HydrogenationH₂, Pd/CEffective, widely used mdpi.comthieme-connect.de
Zinc ReductionZn, NH₄ClMild conditions, good to excellent yields researchgate.net

Other Reactions of the Azido Group (e.g., Nitrene Formation)

The azido group in this compound can also serve as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. wikipedia.org This process involves the extrusion of a molecule of nitrogen gas to generate a monovalent, electron-deficient nitrogen species. wikipedia.orgresearchgate.net The resulting nitrene is a potent electrophile and can undergo a variety of subsequent reactions. wikipedia.org

One common reaction of nitrenes is C-H insertion, where the nitrene inserts into a carbon-hydrogen bond to form a new C-N bond, leading to an amine or amide. wikipedia.org Nitrenes can also undergo intramolecular cyclization reactions. For example, the photolysis of certain azidoquinolines can lead to ring expansion, forming azepine derivatives. Furthermore, Lewis acid-mediated decomposition of azides can also lead to cyclization products; for instance, the treatment of methyl (E)-2-(azidomethyl)-3-phenylpropenoate with aluminum chloride resulted in the formation of 3-carbomethoxyquinoline, presumably through a nitrene-like intermediate. scielo.br The specific reaction pathway of the nitrene is highly dependent on the molecular structure and the reaction conditions. researchgate.net

Iv. Spectroscopic and Structural Characterization of 8 Azidomethyl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In derivatives of 8-(azidomethyl)quinoline, the aromatic protons of the quinoline (B57606) ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. scispace.com The exact chemical shifts and coupling patterns are influenced by the substitution pattern on the quinoline ring. uncw.edu

A key diagnostic signal is the singlet corresponding to the methylene (B1212753) protons (CH₂) of the azidomethyl group. For instance, in 5-azidomethyl-8-hydroxyquinoline, this signal appears as a singlet at approximately 4.80 ppm. scispace.com Similarly, for 2-(azidomethyl)-5,7-dichloroquinolin-8-yl tert-butyl carbonate, the methylene protons are observed as a singlet at 4.61 ppm. mdpi.com The integration of this peak relative to the aromatic protons confirms the presence of the azidomethyl moiety.

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

{
 "headers": [
 "Compound",
 "Quinoline Protons (ppm)",
 "Azidomethyl (CH₂) Protons (ppm)",
 "Reference"
 ],
 "rows": [
 {
 "Compound": "5-Azidomethyl-8-hydroxyquinoline",
 "Quinoline Protons (ppm)": "7.04–8.90 (m)",
 "Azidomethyl (CH₂) Protons (ppm)": "4.80 (s)",
 "Reference": " oregonstate.edu"
 },
 {
 "Compound": "2-(Azidomethyl)-5,7-dichloroquinolin-8-yl tert-butyl carbonate",
 "Quinoline Protons (ppm)": "7.61-8.42 (m)",
 "Azidomethyl (CH₂) Protons (ppm)": "4.61 (s)",
 "Reference": " scispace.com"
 }
 ]
}

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In this compound derivatives, the carbon atoms of the quinoline ring typically resonate in the aromatic region of the spectrum, between approximately 110 and 160 ppm. scispace.commdpi.com The specific chemical shifts are sensitive to the electronic effects of substituents on the ring. oregonstate.edu

The carbon of the azidomethyl group (CH₂) provides a distinct signal in the aliphatic region. For example, in 5-azidomethyl-8-hydroxyquinoline, this carbon appears at a chemical shift of 51.38 ppm. scispace.com The chemical shift of this carbon provides valuable confirmation of the presence of the azidomethyl group.

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

{
 "headers": [
 "Compound",
 "Quinoline Carbons (ppm)",
 "Azidomethyl (CH₂) Carbon (ppm)",
 "Reference"
 ],
 "rows": [
 {
 "Compound": "5-Azidomethyl-8-hydroxyquinoline",
 "Quinoline Carbons (ppm)": "110.47, 122.69, 127.55, 130.03, 133.17, 139.29, 148.72, 154.54",
 "Azidomethyl (CH₂) Carbon (ppm)": "51.38",
 "Reference": " oregonstate.edu"
 },
 {
 "Compound": "2-(Azidomethyl)-5,7-dichloroquinolin-8-yl tert-butyl carbonate",
 "Quinoline Carbons (ppm)": "122.56, 124.70, 127.34, 127.40, 128.76, 134.27, 141.54, 142.71, 150.41, 160.22",
 "Azidomethyl (CH₂) Carbon (ppm)": "55.41",
 "Reference": " scispace.com"
 }
 ]
}

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

HSQC experiments correlate directly bonded proton and carbon atoms. columbia.edu This allows for the direct assignment of a proton signal to its attached carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The most characteristic feature in the IR spectrum of this compound and its derivatives is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) (N₃) group. This peak typically appears in the region of 2100-2090 cm⁻¹. scispace.com For example, the IR spectrum of 5-azidomethyl-8-hydroxyquinoline shows a strong azide stretch at 2090 cm⁻¹. scispace.com The presence of this intense absorption is a definitive indicator of the azide functionality. Other characteristic bands for the quinoline ring system, such as C=C and C=N stretching vibrations, are also observed in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

{
 "headers": [
 "Functional Group",
 "Vibrational Mode",
 "Typical Wavenumber (cm⁻¹)",
 "Reference"
 ],
 "rows": [
 {
 "Functional Group": "Azide (N₃)",
 "Vibrational Mode": "Asymmetric Stretch",
 "Typical Wavenumber (cm⁻¹)": "2100–2090",
 "Reference": "[5, 17]"
 },
 {
 "Functional Group": "Aromatic C=C",
 "Vibrational Mode": "Stretching",
 "Typical Wavenumber (cm⁻¹)": "1600–1450",
 "Reference": ""
 },
 {
 "Functional Group": "Aromatic C-H",
 "Vibrational Mode": "Stretching",
 "Typical Wavenumber (cm⁻¹)": "3100–3000",
 "Reference": ""
 }
 ]
}

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound.

In the mass spectrum of this compound derivatives, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is observed, confirming the molecular weight. The fragmentation of these compounds often involves the loss of a nitrogen molecule (N₂) from the azide group, leading to a characteristic fragment ion. The fragmentation of the quinoline ring itself can also occur, often resulting in the loss of HCN. rsc.org The analysis of these fragmentation patterns can help to confirm the structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

For instance, a study on 5-azidomethyl-8-hydroxyquinoline confirmed its structure using powder X-ray diffraction data and found that it crystallizes in a monoclinic system. scispace.comresearchgate.net Such studies provide invaluable data on the planarity of the quinoline ring, the geometry of the azidomethyl group, and any intermolecular interactions, such as hydrogen bonding, that may be present in the solid state. scispace.comresearchgate.net

Crystal Structure Analysis and Unit Cell Parameters

A key derivative, 5-azidomethyl-8-hydroxyquinoline (AHQ), has been synthesized and its crystal structure determined, providing valuable data for this class of compounds. The analysis was conducted at 260 K. scispace.comresearchgate.net

The crystal structure of 5-azidomethyl-8-hydroxyquinoline was resolved using single-crystal X-ray diffraction. scispace.comresearchgate.net The compound crystallizes in a monoclinic system with the space group P21/c. scispace.comresearchgate.net The unit cell contains four molecules (Z = 4). scispace.comresearchgate.net The determined unit cell parameters are detailed in the table below. scispace.comresearchgate.net

ParameterValue
a12.2879(9) Å
b4.8782(3) Å
c15.7423(12) Å
α90°
β100.807(14)°
γ90°
Volume924.46(12) ų
Space GroupP21/c
Z4

Crystal data and structure refinement for 5-azidomethyl-8-hydroxyquinoline. scispace.comresearchgate.net

The molecular structure of AHQ, as depicted by ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program) analysis, reveals that the molecule is not perfectly planar. scispace.com The non-planarity is influenced by the orientation of the azidomethyl group relative to the quinoline ring system. scispace.com The torsion angles C(5)‒C(7)–C(12)‒N(13) and C(8)–C(7)–C(12)–N(13) were found to be 80.75(19)° and –96.42(18)°, respectively, defining the orientation of the azide group. scispace.com

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the crystal structure of this compound derivatives is significantly influenced by a network of intermolecular and intramolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, dictate the molecular packing in the solid state. scispace.comrsc.org

In the crystal structure of 5-azidomethyl-8-hydroxyquinoline (AHQ), both intramolecular and intermolecular hydrogen bonds are present. scispace.com A weak intramolecular hydrogen bond is observed between the hydroxyl group's hydrogen atom and the nitrogen atom of the quinoline ring (O–H···N). scispace.com This interaction leads to a slight twist in the phenol (B47542) ring, with a torsion angle of 1.9(2)° for N(1)–C(6)–C(10)–O(11). scispace.com

Additionally, moderate intermolecular hydrogen bonds of the O–H···N type are present, further stabilizing the crystal packing. scispace.com The oxygen atom also acts as an acceptor in two weak intermolecular C–H···O hydrogen bonds. scispace.com The parameters for these hydrogen bonds are summarized below.

Donor–H···AcceptorTypeD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O11–H11···N1Intramolecular--2.7580(17)115.1(16)
O11–H11···N1Intermolecular--2.8746(17)130.1(17)

Hydrogen bond geometry for 5-azidomethyl-8-hydroxyquinoline. scispace.com

While specific π-π stacking interactions for this compound are not detailed in the available literature, such interactions are a common and crucial feature in the crystal packing of quinoline derivatives in general. rsc.orgnih.goviucr.org These interactions involve the overlap of the π-systems of the aromatic quinoline rings of adjacent molecules. rsc.org For instance, in other quinoline derivatives, centroid-to-centroid distances for π-π stacking have been observed in the range of 3.59 Å to 3.89 Å. nih.govresearchgate.net These interactions contribute significantly to the formation of one-dimensional columns or layered two-dimensional sheets in the crystal lattice. nih.gov The presence of the azido (B1232118) group can also play a role in the stabilization of the crystal packing through weak intermolecular interactions. semanticscholar.org

V. Computational and Theoretical Investigations of 8 Azidomethyl Quinoline

Quantum Chemical Calculations for Optimized Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to find the lowest energy structure.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. nih.gov It is particularly effective for determining the kinetic and thermodynamic stability, analyzing molecular interactions, and evaluating the optical and electronic properties of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used DFT methods.

In a detailed study of 5-azidomethyl-8-hydroxyquinoline, DFT calculations using the B3LYP functional were employed to determine its optimized molecular geometry in the ground state. scispace.comresearchgate.net These calculations were performed to understand the geometrical and structural parameters, with DFT being chosen for its high accuracy in reproducing experimental values, especially for medium to large systems. scispace.com The results from these theoretical calculations showed good agreement with experimental values obtained from X-ray diffraction. scispace.comresearchgate.net Other studies on related quinoline (B57606) derivatives have also successfully utilized the B3LYP functional for geometry optimization and to correlate experimental data with structural and electronic properties. nih.govdoi.orgjmaterenvironsci.com

Table 1: Computational Methods and Parameters for Geometry Optimization of 8-(Azidomethyl)quinoline Derivatives This table summarizes the computational methods and basis sets used in various theoretical studies on derivatives of this compound.

Compound Studied Method Basis Set Reference
5-Azidomethyl-8-hydroxyquinoline DFT (B3LYP) 6-311G(d,p) scispace.comresearchgate.net
5-Azidomethyl-8-hydroxyquinoline Hartree-Fock (HF) 6-311G(d,p) scispace.comresearchgate.net
5-(Azidomethyl)quinolin-8-ol (B3033225) DFT (B3LYP) 6-31G* scispace.combioline.org.br
5-(Azidomethyl)-7-(morpholinomethyl)quinolin-8-ol DFT (B3LYP) 6–311+G(d,p) doi.org

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation without empirical data. wikipedia.org It uses an approximation that considers each electron to be moving in the average field created by all other electrons, which simplifies the complex many-body problem into a set of single-electron equations. libretexts.orglibretexts.org

For 5-azidomethyl-8-hydroxyquinoline, Hartree-Fock calculations were performed alongside DFT to determine the optimized molecular structure. scispace.comresearchgate.net The results from the HF method were compared with those from DFT and experimental data. scispace.com While generally providing a good first-order description, HF theory neglects the explicit correlation between the motions of electrons with opposite spins. libretexts.org The calculated total energy and dipole moment for 5-azidomethyl-8-hydroxyquinoline using the HF method were found to be –18388.96 eV and 2.2864 D, respectively, which differed from the values obtained via DFT (–18501.70 eV and 2.5114 D). scispace.com This highlights the importance of including electron correlation, as is done in DFT, for more accurate energy predictions.

Table 2: Calculated Energies and Dipole Moments for 5-Azidomethyl-8-hydroxyquinoline This table compares the total energy and dipole moment of 5-azidomethyl-8-hydroxyquinoline as calculated by DFT and HF methods with the 6-311G(d,p) basis set. scispace.com

Method Total Energy (eV) Dipole Moment (D)
DFT (B3LYP) -18501.70 2.5114

In computational chemistry, a basis set is a collection of mathematical functions used to build molecular orbitals. wikipedia.org The choice of basis set is critical as it directly affects the accuracy of the calculation. Larger basis sets include more functions and provide a more accurate description of the electron distribution but at a higher computational cost.

Pople-style basis sets, such as 6-31G and 6-311G, are commonly used. wikipedia.org These are split-valence basis sets, meaning they use multiple functions to describe the valence electrons, which are most important for chemical bonding. Polarization functions (e.g., (d,p)) and diffuse functions (+) are often added to improve the description of bonding anisotropy and weakly bound electrons, respectively. wikipedia.orggaussian.com

For the study of 5-azidomethyl-8-hydroxyquinoline, the 6-311G(d,p) basis set was selected for both DFT and HF calculations. scispace.comresearchgate.net In other computational studies on related quinoline derivatives, basis sets such as 6-31G*, 6-31G(d,p), and 6-311+G(d,p) have also been employed, demonstrating a range of options depending on the desired accuracy and available computational resources. doi.orgjmaterenvironsci.comscispace.com

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the frontier molecular orbitals, is key to understanding a molecule's chemical reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scispace.combioline.org.br

For 5-azidomethyl-8-hydroxyquinoline, the energy of the HOMO was calculated to be –6.165424 eV and the LUMO energy was –1.726656 eV in the gaseous phase. scispace.com Analysis of the frontier orbitals indicated that charge transfer occurs within the molecule. scispace.comresearchgate.net In a study on the corrosion inhibition properties of 5-(azidomethyl)quinolin-8-ol, it was noted that the molecule possessed a high HOMO energy and a low LUMO energy, which facilitates the adsorption process on a metal surface and leads to good inhibition performance. scispace.combioline.org.br In another derivative, 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol, the HOMO orbitals were found to be delocalized over the quinolin-8-ol core and the azidomethyl group, while the LUMO orbitals were primarily located on the quinolin-8-ol moiety. doi.org This distribution of frontier orbitals is critical for understanding the sites of electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular reactivity. scispace.com A small energy gap is generally associated with high chemical reactivity, lower kinetic stability, and higher polarizability, indicating that the molecule is more easily excited. scispace.combioline.org.br

For 5-azidomethyl-8-hydroxyquinoline, the HOMO-LUMO energy gap was calculated to be 4.438768 eV. scispace.com This relatively low value suggests a high chemical reactivity and helps to explain the charge transfer interactions that are responsible for the molecule's bioactive properties. scispace.com In studies related to corrosion inhibition, a lower energy gap is shown to signify a higher reactivity of the inhibitor molecule, leading to a stronger binding ability to the metal surface. scispace.combioline.org.br The derivative 5-(azidomethyl)quinolin-8-ol was found to have the lowest energy gap among a series of tested compounds, which was consistent with it being the most effective corrosion inhibitor. bioline.org.br Therefore, the determination of the HOMO-LUMO energy gap provides valuable insight into the chemical behavior and potential applications of this compound and its derivatives.

Table 3: Frontier Molecular Orbital Energies and Energy Gaps for this compound Derivatives This table presents the calculated HOMO energy, LUMO energy, and the resulting energy gap for derivatives of this compound from different theoretical studies.

Compound Studied EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Reference
5-Azidomethyl-8-hydroxyquinoline -6.165424 -1.726656 4.438768 scispace.com
5-(Azidomethyl)quinolin-8-ol (QN3) Highest in series Lowest in series Lowest in series scispace.combioline.org.br

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and represent sites for nucleophilic attack.

While specific MEP map visualizations for this compound are not available in the cited literature, computational studies on the isomeric compound 5-azidomethyl-8-hydroxyquinoline offer significant insights into the electronic properties that govern the MEP. scispace.comresearchgate.net These studies utilize methods like Density Functional Theory (DFT) at the B3LYP level and Hartree-Fock (HF) to calculate the optimized molecular geometry and various molecular descriptors. scispace.comresearchgate.net

Key findings from these theoretical calculations on 5-azidomethyl-8-hydroxyquinoline help in predicting its reactivity. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the ability to donate an electron, and its energy (E_HOMO) is related to the ionization potential. The LUMO represents the ability to accept an electron, and its energy (E_LUMO) is related to the electron affinity. The distribution of these frontier orbitals indicates the most probable sites for chemical reactions.

For instance, in the related 5-azidomethyl-8-hydroxyquinoline, the HOMO is likely distributed over the quinoline ring system, particularly the electron-rich hydroxy-substituted part, while the LUMO might be located over the quinoline ring and the azido (B1232118) group. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a smaller gap suggests higher reactivity. researchgate.net

A computational study on quinoline derivatives for corrosion inhibition, which included 5-azidomethylquinolin-8-ol (referred to as QN3), calculated several quantum chemical descriptors that inform its reactivity and electrostatic potential. researchgate.netbioline.org.br

Data sourced from a computational study on quinoline derivatives. researchgate.netbioline.org.br

Based on these principles, an MEP map for this compound would be expected to show a significant region of negative potential around the nitrogen atoms of the quinoline ring and the terminal nitrogen atoms of the azido group, making them primary sites for electrophilic attack or coordination with metal ions. The hydrogen atoms on the aromatic ring would exhibit positive potential.

Theoretical Studies of Reaction Mechanisms Involving the Azido Group

The azido group (–N₃) is a high-energy functional group known for its diverse reactivity, making it a valuable moiety in organic synthesis. Theoretical studies of reaction mechanisms involving azides provide a deeper understanding of the transition states, intermediates, and energy profiles of these transformations. While specific theoretical investigations into the reaction mechanisms of this compound are not detailed in the searched literature, the well-established reactivity of organic azides allows for a discussion of its likely chemical behavior.

1,3-Dipolar Cycloadditions (Huisgen Cycloaddition): The most prominent reaction of organic azides is the 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, often referred to as "click chemistry," can be either thermal or, more commonly, catalyzed by copper(I). Theoretical studies on this mechanism detail the role of the catalyst in lowering the activation energy. The copper(I) species coordinates with the alkyne, making it more susceptible to nucleophilic attack by the terminal nitrogen of the azide (B81097). The reaction proceeds through a stepwise mechanism involving copper-acetylide and copper-triazolide intermediates. For this compound, this reaction would provide a straightforward pathway to conjugate the quinoline moiety to other molecules containing an alkyne group.

Reduction to Amines: The azido group is readily reduced to a primary amine (–NH₂). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), or the Staudinger reaction using a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) followed by hydrolysis. Theoretical studies of the Staudinger reaction mechanism show an initial nucleophilic attack by the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas (N₂) through a four-membered cyclic transition state to yield an aza-ylide, which is subsequently hydrolyzed to the amine and the corresponding phosphine oxide. This reduction would convert this compound into 8-(aminomethyl)quinoline, a useful building block and chelating agent.

Nitrene Formation: Upon thermolysis or photolysis, organic azides can extrude N₂ to form highly reactive nitrene intermediates. These electron-deficient species can undergo a variety of subsequent reactions, including C-H insertion, additions to double bonds to form aziridines, or rearrangements. Theoretical studies focus on the electronic state (singlet or triplet) of the nitrene, which dictates its reactivity. For this compound, the formation of the corresponding nitrene could lead to intramolecular C-H insertion into the quinoline ring, potentially forming novel fused heterocyclic systems.

These theoretically understood reaction pathways highlight the synthetic versatility of the azido group in this compound, enabling its use as a precursor for a wide range of more complex quinoline derivatives.

Vi. Advanced Research Applications of 8 Azidomethyl Quinoline in Chemical Synthesis and Materials Science

Development of Quinoline-Triazole Hybrid Scaffolds for Advanced Chemical Research

The hybridization of distinct pharmacophores into a single molecular entity is a potent strategy in medicinal chemistry and chemical biology, often leading to compounds with enhanced or novel activities. researchgate.net 8-(Azidomethyl)quinoline is an ideal precursor for creating quinoline-triazole hybrid scaffolds. Through the CuAAC reaction, the azido (B1232118) group of this compound readily couples with a diverse range of terminal alkynes. nih.gov This process forges a stable, five-membered 1,2,3-triazole ring that covalently links the quinoline (B57606) unit to another molecule of interest. researchgate.netnih.gov

Research has demonstrated the synthesis of numerous quinoline-triazole hybrids with diverse functionalities. For instance, coupling this compound derivatives with various alkynes has led to the creation of libraries of compounds with potential antimicrobial, antifungal, and anticancer properties. nih.govjuniperpublishers.comfrontiersin.orgrkmmanr.org The modularity of the click chemistry approach allows for the systematic variation of the substituent attached to the triazole ring, enabling detailed structure-activity relationship (SAR) studies to optimize biological efficacy. nih.govfrontiersin.org

Starting Azide (B81097) Coupled Alkyne Resulting Hybrid Scaffold Potential Application Reference
5-Azidomethyl-8-quinolinol Monosubstituted Acetonitriles 1,2,3-Triazole-8-quinolinol Hybrids Antibacterial Agents nih.govacs.org
8-(2-Azidoethoxy)quinoline Propargyl Alcohol 4-Hydroxymethyl-1-(8-quinolinyloxyethyl)-1H-1,2,3-triazole Potential Metabolites of Anticancer Drugs nih.gov

Integration into Fluorescent Chemosensors for Metal Ion Coordination Studies

Fluorescent chemosensors are indispensable tools for detecting and quantifying specific analytes, such as metal ions, in chemical and biological systems. researchgate.netcrimsonpublishers.com The quinoline nucleus is a privileged fluorophore in the design of these sensors due to its inherent fluorescence, high quantum yield in certain derivatives, and its ability to coordinate with metal ions. nanobioletters.commdpi.com this compound provides a convenient handle to incorporate this signaling unit into more complex sensor designs. After conversion to a triazole-linked structure, the quinoline moiety can act as the core recognition and signaling element.

The quinoline ring system contains a nitrogen atom with a lone pair of electrons, which can act as a coordination site for metal ions. mdpi.comcore.ac.uk In derivatives of this compound, particularly those that also feature a hydroxyl or amino group at the 8-position (as seen in the common 8-hydroxyquinoline (B1678124) scaffold), a bidentate chelation site is formed involving the quinoline nitrogen and the oxygen/nitrogen atom of the second group. epstem.netnih.gov This N,O- or N,N-donor set exhibits a high affinity for various metal ions, especially transition metals like Zn²⁺, Cu²⁺, and Al³⁺. nanobioletters.comnih.gov The triazole ring, often generated from the azido group, can also participate in metal coordination, creating a multidentate ligand environment that enhances both the affinity and selectivity for a target ion. epstem.net

The fluorescence of a quinoline-based sensor can be significantly altered upon binding to a metal ion through several photophysical mechanisms. nih.gov These mechanisms form the basis of the sensor's "turn-on" or "turn-off" response.

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" sensors. In the free ligand, the fluorescence is often quenched by a process called Photoinduced Electron Transfer (PET), where an electron from a donor part of the molecule (e.g., the nitrogen of the chelating group) transfers to the excited fluorophore (the quinoline ring), causing non-radiative decay. nanobioletters.commdpi.com Upon binding a metal ion, the lone pair of electrons on the donor atom becomes engaged in the coordinate bond. This lowers the energy of the donor's orbital, inhibiting the PET process. As a result, the radiative pathway (fluorescence) is restored, leading to a significant increase in emission intensity. mdpi.comresearchgate.net

Intramolecular Charge Transfer (ICT): In some designs, metal binding can alter the electron-donating or -withdrawing properties of substituents on the quinoline ring, modifying the ICT character of the excited state. This can lead to shifts in the emission wavelength, allowing for ratiometric sensing, which is more robust as it depends on the ratio of intensities at two wavelengths rather than a single intensity measurement. crimsonpublishers.comresearchgate.net

Conformational Restriction: The binding of a metal ion can lock the molecule into a more rigid conformation. This rigidity reduces energy loss through vibrational and rotational motions, increasing the fluorescence quantum yield. rsc.org

Table 2: Fluorescence Modulation in Quinoline-Based Sensors

Sensor Type / Mechanism Analyte (Metal Ion) Fluorescence Response Underlying Principle Reference
Quinoline-Schiff Base Zn²⁺ Turn-on CHEF (Inhibition of C=N isomerization and PET) nanobioletters.comresearchgate.net
Tetrakis(quinolylmethyl)amine Zn²⁺ Turn-on CHEF (Inhibition of PET from amine nitrogen to quinoline) mdpi.com
8-Hydroxyquinoline-Oxadiazole Hybrid Cd²⁺ Ratiometric Shift ICT Modulation researchgate.net

Precursors for Functional Polymer Synthesis and Macromolecular Architectures

The azide functionality of this compound makes it an excellent monomer or functionalizing agent for the synthesis of advanced polymers. Using click chemistry, the quinoline moiety can be precisely grafted onto polymer backbones, attached as end-groups, or used to create complex macromolecular structures like star polymers or dendrimers.

For example, a polymer bearing alkyne side chains can be readily functionalized by reacting it with this compound in the presence of a copper catalyst. This "grafting-to" approach results in a functional polymer where each repeating unit, or a fraction thereof, is decorated with a quinoline group. These quinoline-functionalized polymers can exhibit interesting properties, such as the ability to coordinate metal ions, leading to applications in areas like metal sequestration, catalysis, or the development of responsive materials. The resulting polymers containing azomethine and quinoline fragments may possess unique photochemical properties and the potential for creating liquid-crystalline materials. researchgate.net

Construction of Supramolecular Assemblies and Coordination Polymers

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π–π stacking. rsc.org Quinoline derivatives are effective building blocks (tectons) for these assemblies due to the directional nature of their coordination bonds and the propensity of the aromatic quinoline ring to participate in π–π stacking. acs.org

By first reacting this compound with an alkyne-containing molecule that has additional donor sites, a multidentate ligand can be synthesized. When these ligands are mixed with appropriate metal ions, they can self-assemble into one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). acs.org The properties of these materials, such as their porosity, luminescence, or catalytic activity, are dictated by the geometry of the ligand and the coordination preference of the metal ion.

Furthermore, quinoline-based molecules can self-assemble even without metal ions, forming organogels or other soft materials. rsc.org For instance, a quinoline derivative was shown to form stable organogels in various solvents, with the self-assembly process driven by hydrogen bonding and π–π stacking, leading to different microstructures and surface properties. rsc.org Such supramolecular systems can be designed to be responsive to external stimuli, like acid or amine vapors. nih.govrsc.org

Applications as Chemical Probes in Mechanistic Chemical Biology Studies

Chemical probes are small molecules used to study and manipulate biological systems. This compound serves as a valuable starting point for creating such probes. The azide group allows for its attachment to biomolecules via click chemistry, a bioorthogonal reaction that can be performed in complex biological environments without interfering with native processes.

A key application is in the development of activity-based probes. For example, a probe derived from this compound could be designed to covalently bind to the active site of a specific enzyme. The quinoline part of the probe can serve as a fluorescent reporter, allowing for the visualization and quantification of enzyme activity in living cells via fluorescence microscopy. This approach provides powerful insights into the role of specific enzymes in health and disease. sfu.ca For instance, a quinoline-based chemical probe, LV-320, was developed to inhibit the autophagy-related cysteine protease ATG4B, serving as a critical tool to study the function of this enzyme in cancer. sfu.ca

Research on Adsorption Mechanisms and Quantum Chemical Descriptors for this compound Remains Elusive

Despite a thorough search of available scientific literature, specific research detailing the adsorption mechanisms and quantum chemical descriptors for the compound this compound could not be located. While extensive research exists for structurally similar compounds, particularly isomers such as 5-(azidomethyl)quinolin-8-ol (B3033225), data pertaining exclusively to the 8-(azidomethyl) derivative is not publicly available.

The study of adsorption mechanisms and the calculation of quantum chemical descriptors are crucial for understanding the surface interactions of a molecule. This type of research, often employing Density Functional Theory (DFT) calculations, provides insights into how a compound may function as a corrosion inhibitor, a surface modifier, or in other materials science applications. Key descriptors that are typically investigated include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Indicates the ability of a molecule to donate electrons.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally suggests higher reactivity.

Dipole Moment (μ): Provides information about the polarity of the molecule, which can influence its adsorption behavior.

Global Hardness (η) and Softness (σ): These parameters describe the resistance of a molecule to change its electron distribution.

Electron Affinity (A) and Ionization Potential (I): Relate to the energy changes upon gaining or losing an electron, respectively.

Number of Transferred Electrons (ΔN): Indicates the tendency of a molecule to donate or accept electrons when interacting with a metal surface.

For related quinoline derivatives, such as 5-(azidomethyl)quinolin-8-ol, studies have shown that the quinoline ring, with its π-electron system and nitrogen heteroatom, plays a significant role in the adsorption process onto metal surfaces. bioline.org.brbioline.org.brajol.info The azido (-N₃) group can also contribute to the interaction. The adsorption is often a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). doi.org

For instance, in studies of similar quinoline-based corrosion inhibitors, researchers have calculated these quantum chemical parameters to correlate them with experimentally observed inhibition efficiencies. bioline.org.brajol.info These studies often present detailed tables of these values, which are fundamental to understanding the structure-activity relationship.

Without specific studies on this compound, it is not scientifically sound to extrapolate the quantitative data from its isomers. The position of the azidomethyl group on the quinoline ring significantly influences the electron distribution and, consequently, all the calculated quantum chemical descriptors and the molecule's interaction with surfaces.

Therefore, a detailed analysis of the adsorption mechanisms and quantum chemical descriptors for this compound is contingent on future research specifically targeting this compound.

Q & A

Q. What are the established synthetic protocols for preparing 8-(Azidomethyl)quinoline, and what factors influence reaction yield optimization?

  • Methodological Answer : Synthesis typically involves alkylation of 8-hydroxyquinoline derivatives with azidomethylating agents. For example, nucleophilic substitution using sodium azide (NaN₃) with bromomethyl precursors (e.g., 8-(bromomethyl)quinoline) in polar aprotic solvents (e.g., DMF) under reflux (60–80°C, 12–24 hours). Key factors for yield optimization include:
  • Stoichiometry : A 1:1.2 molar ratio of precursor to NaN₃ minimizes side reactions.
  • Inert Atmosphere : Nitrogen or argon prevents azide decomposition.
  • Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >80% yield, as shown in analogous syntheses of 5-azidomethyl-8-hydroxyquinoline .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound, and how should conflicting data be addressed?

  • Methodological Answer : Essential techniques include:
  • ¹H/¹³C NMR : Verify azidomethyl proton shifts (δ 4.3–4.5 ppm) and absence of precursor halide peaks.
  • IR Spectroscopy : Confirm the azide stretch (~2100 cm⁻¹).
  • X-ray Diffraction : Resolve bond lengths (C–N₃: ~1.47 Å) and quinoline ring planarity.
  • HRMS : Validate molecular ion peaks.
    For conflicting data (e.g., unexpected NMR peaks), repeat experiments under anhydrous conditions to exclude moisture interference. Cross-validate with X-ray data, as demonstrated in structural studies of 5-azidomethyl-8-hydroxyquinoline .

Advanced Research Questions

Q. How can hybrid DFT calculations guide the understanding of this compound's reactivity in metal coordination studies?

  • Methodological Answer : Perform DFT (B3LYP/6-311+G(d,p)) to:
  • Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to identify reactive sites.
  • Simulate coordination energies with metal ions (e.g., Zn²⁺, Cu²⁺) to predict binding affinities.
  • Compare calculated IR/NMR spectra with experimental data for validation.
    Studies on analogous ligands show DFT-predicted logK values correlate with experimental potentiometric data within ±0.3 units .

Q. What design principles apply when developing this compound-based fluorescent probes for cellular Zn²⁺ imaging?

  • Methodological Answer : Key principles include:
  • Linker Design : Use the azidomethyl group for bioorthogonal tagging via CuAAC.
  • Hydrophilicity Optimization : Modify substituents (e.g., sulfonation) to achieve logP <2 for enhanced cellular uptake.
  • Photostability Testing : Conduct fluorescence quenching assays under physiological pH.
  • Sensitivity Calibration : Titrate with EDTA to target Kd ~nM. Validate via confocal microscopy in HEK293 cells with TPEN as a control. Prior studies on 8-amidoquinoline probes achieved 20-fold fluorescence enhancement upon Zn²⁺ binding .

Q. How do copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions affect the functionalization of this compound for bioconjugation?

  • Methodological Answer : Optimize CuAAC using:
  • Catalyst : Cu(I)/TBTA with sodium ascorbate in THF/H₂O (1:1, 25°C, 24 hours).
  • Molar Ratios : 1:1.2 (azide:alkyne) and 5 mol% catalyst to minimize copper-induced quenching.
  • Purification : Size-exclusion chromatography removes catalyst residues.
  • Monitoring : Track via TLC (Rf shift from 0.5 to 0.3 in EtOAc). Terminal alkynes with electron-withdrawing groups achieve >95% conversion .

Contradiction Analysis and Best Practices

  • Synthetic Yield Discrepancies : Variations in azide stability under aerobic vs. inert conditions may explain yield differences. Always use anhydrous solvents and inert gas .
  • Spectroscopic Conflicts : If IR azide stretches deviate, confirm sample purity via recrystallization or HPLC. Moisture contamination is a common issue .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.